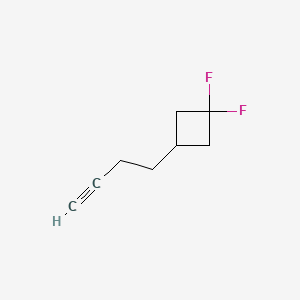![molecular formula C11H18N2O2 B13581815 tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers CAS No. 2803861-56-3](/img/structure/B13581815.png)
tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate, Mixture of diastereomers, is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.2728 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a cyanocyclobutylamino group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-[(3-cyanocyclobutyl)amino]acetate typically involves the reaction of tert-butyl acetate with an appropriate amine and a cyanocyclobutyl derivative. One common method involves the catalytic direct amidation reaction using tert-butyl acetate as the reaction solvent . This method offers improvements in terms of safety and sustainability, and it is particularly effective for polar substrates and less nucleophilic anilines.
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl2-[(3-cyanocyclobutyl)amino]acetate, often involves the use of acid chlorides and alcohols or amines under mild reaction conditions . The reaction of tert-butyl esters with α,α-dichlorodiphenylmethane as the chlorinating agent and SnCl2 as the catalyst generates acid chloride intermediates in situ, which are then used in reactions with various alcohols and amines to afford the corresponding esters and amides in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate undergoes several types of chemical reactions, including:
Oxidation: Using reagents such as KMnO4 or OsO4.
Reduction: Using reagents like LiAlH4 or NaBH4.
Substitution: Involving nucleophiles such as RLi or RMgX.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl esters include:
Oxidizing agents: KMnO4, OsO4, CrO3.
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl2-[(3-cyanocyclobutyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl ester group can undergo hydrolysis to release the active amine, which then interacts with biological targets such as enzymes or receptors. The cyanocyclobutyl group may also play a role in modulating the compound’s activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-butyl2-[(3-cyanocyclobutyl)amino]acetate include:
- tert-Butyl acetate
- tert-Butyl formate
- tert-Butyl carbamate
Uniqueness
tert-Butyl2-[(3-cyanocyclobutyl)amino]acetate is unique due to its combination of a tert-butyl ester group and a cyanocyclobutylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2803861-56-3 |
|---|---|
Molekularformel |
C11H18N2O2 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
tert-butyl 2-[(3-cyanocyclobutyl)amino]acetate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)7-13-9-4-8(5-9)6-12/h8-9,13H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
HSAMTIRGLZLFIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CNC1CC(C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


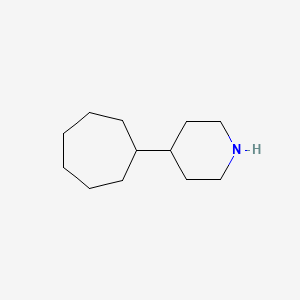
![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)
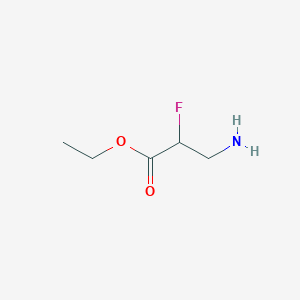
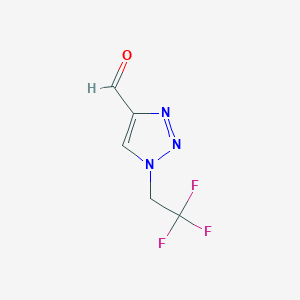
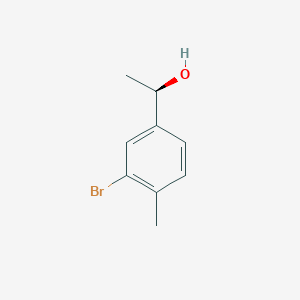
![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
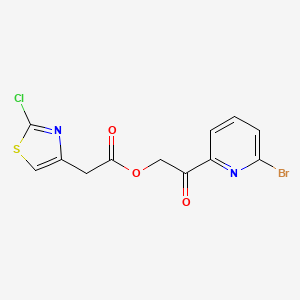
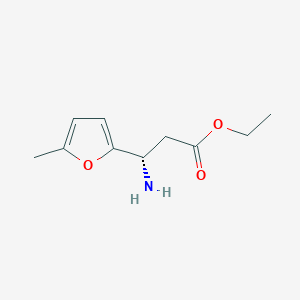
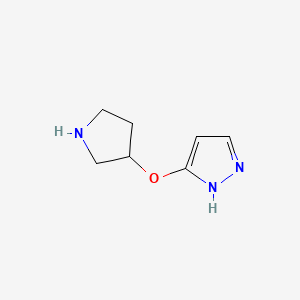


![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
